molecular formula C13H10N2O5 B6167580 methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate CAS No. 869108-94-1

methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate

Cat. No.: B6167580
CAS No.: 869108-94-1
M. Wt: 274.2
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Description

Methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate is an organic compound with the molecular formula C13H10N2O4 It is characterized by the presence of a benzoate ester linked to a nitropyridine moiety through an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate typically involves the following steps:

    Nitration of Pyridine: The starting material, 2-hydroxypyridine, undergoes nitration to form 5-nitro-2-hydroxypyridine.

    Esterification: The benzoic acid derivative is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4-hydroxybenzoate.

    Ether Formation: The final step involves the reaction of 5-nitro-2-hydroxypyridine with methyl 4-hydroxybenzoate under basic conditions, typically using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF), to yield this compound.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products

    Reduction: Methyl 4-[(5-aminopyridin-2-yl)oxy]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-[(5-nitropyridin-2-yl)oxy]benzoic acid and methanol.

Scientific Research Applications

Methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(3-nitropyridin-2-yl)oxy]benzoate: Similar structure but with the nitro group at the 3-position of the pyridine ring.

    Methyl 4-[(4-nitropyridin-2-yl)oxy]benzoate: Nitro group at the 4-position of the pyridine ring.

Uniqueness

Methyl 4-[(5-nitropyridin-2-yl)oxy]benzoate is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

CAS No.

869108-94-1

Molecular Formula

C13H10N2O5

Molecular Weight

274.2

Purity

95

Origin of Product

United States

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